4-(Tert-butylsulfanyl)aniline
CAS No.: 16463-18-6
Cat. No.: VC4577460
Molecular Formula: C10H15NS
Molecular Weight: 181.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16463-18-6 |
|---|---|
| Molecular Formula | C10H15NS |
| Molecular Weight | 181.3 |
| IUPAC Name | 4-tert-butylsulfanylaniline |
| Standard InChI | InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 |
| Standard InChI Key | RIVJAEWJKBJWRF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)SC1=CC=C(C=C1)N |
Introduction
Chemical Identity and Structural Characteristics
4-(Tert-butylsulfanyl)aniline has the molecular formula C₁₀H₁₅NS and a molecular weight of 181.3 g/mol . The tert-butylsulfanyl group introduces significant steric hindrance and electron-donating effects, influencing the compound’s reactivity and intermolecular interactions. Key identifiers include:
The absence of detailed physical property data in literature underscores the need for further experimental characterization.
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis protocol for 4-(tert-butylsulfanyl)aniline is documented in the provided sources, its preparation likely follows methods analogous to other para-substituted anilines. A plausible route involves:
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Thiolation of Aniline: Reaction of 4-iodoaniline with tert-butylthiol (HS-C(CH₃)₃) under Ullmann coupling conditions, utilizing a copper catalyst .
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Nucleophilic Aromatic Substitution: Substitution of a nitro or halogen group at the para position of nitrobenzene with tert-butylthiol, followed by reduction to the amine.
These methods align with strategies for introducing sulfur-containing groups into aromatic systems, though yield optimization and purification steps remain unexplored for this specific compound.
Reactivity Profile
The tert-butylsulfanyl group’s electron-donating nature activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions relative to the existing substituent. Key reactions may include:
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Acetylation: Formation of acetanilide derivatives under standard conditions (e.g., acetic anhydride).
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Diazo Coupling: Generation of azo dyes via diazotization and coupling with electron-rich aromatics.
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Oxidation: Potential oxidation of the sulfide to sulfoxide or sulfone derivatives, altering electronic properties.
Research Gaps and Future Directions
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Physicochemical Characterization: Determination of melting/boiling points, solubility, and spectral data (IR, NMR, MS) is essential for standardizing protocols.
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Biological Screening: Evaluation of antimicrobial, antifungal, or anticancer activity could reveal therapeutic potential.
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Catalytic Applications: Exploration as a ligand in transition metal catalysis, leveraging sulfur’s coordinative ability.
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